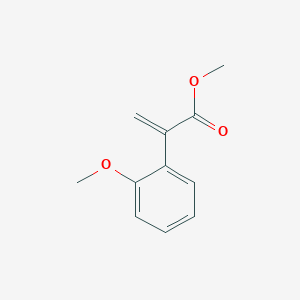

Methyl 2-(2-methoxyphenyl)acrylate

Description

Methyl 2-(2-methoxyphenyl)acrylate is an α,β-unsaturated ester characterized by a methoxy-substituted phenyl group at the β-position and a methyl ester moiety. Its structure combines aromatic and acrylate functionalities, making it a versatile intermediate in organic synthesis. The compound’s reactivity arises from the electron-rich methoxyphenyl group and the electrophilic α,β-unsaturated system, enabling participation in Michael additions, cycloadditions, and polymerizations.

Propriétés

IUPAC Name |

methyl 2-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAERXXDJZGITQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyphenyl)acrylate typically involves the esterification of 2-(2-Methoxy-phenyl)-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2-Methoxy-phenyl)-acrylic acid+MethanolAcid Catalyst2-(2-Methoxy-phenyl)-acrylic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of Methyl 2-(2-methoxyphenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

Oxidation: Formation of 2-(2-Methoxy-phenyl)-acrylic acid or 2-(2-Methoxy-phenyl)-acetone.

Reduction: Formation of 2-(2-Methoxy-phenyl)-propanol.

Substitution: Formation of various substituted phenylacrylic acid esters.

Applications De Recherche Scientifique

Methyl 2-(2-methoxyphenyl)acrylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 2-(2-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

(a) Positional Isomerism: 2-Methoxy vs. 4-Methoxy Substitution

- Ethyl ester vs. methyl ester: The larger ethyl group may reduce solubility in polar solvents but improve compatibility in hydrophobic matrices.

(b) Functional Group Variations

- (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate (): Incorporation of a cyano group at the α-position increases electrophilicity, enhancing reactivity in nucleophilic additions (e.g., with amines or thiols). Applications: Used in research for synthesizing heterocycles or polymers requiring high polarity .

- Methyl 2-(trifluoromethyl)acrylate ():

Ester Group Modifications

Physicochemical Properties and Reactivity

- Solubility :

- Thermal Stability :

- α,β-unsaturated esters with electron-donating groups (e.g., methoxy) generally show lower thermal stability than electron-withdrawing analogues (e.g., trifluoromethyl) due to reduced conjugation effects .

Activité Biologique

Methyl 2-(2-methoxyphenyl)acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

Methyl 2-(2-methoxyphenyl)acrylate is an ester derived from methacrylic acid and 2-methoxyphenol. Its structure can be represented as follows:

The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that methyl 2-(2-methoxyphenyl)acrylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Table 1: Antimicrobial Activity of Methyl 2-(2-methoxyphenyl)acrylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

2. Anticancer Activity

Methyl 2-(2-methoxyphenyl)acrylate has been investigated for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer MCF-7 cells, treatment with methyl 2-(2-methoxyphenyl)acrylate resulted in a significant decrease in cell viability with an IC50 value of 25 µM after 48 hours of exposure. The compound was found to induce G0/G1 phase cell cycle arrest, which is critical for halting cancer progression.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest (G0/G1 phase) |

| A549 | 40 | Inhibition of proliferation |

These results highlight the potential of methyl 2-(2-methoxyphenyl)acrylate as a lead compound for further development in cancer therapeutics.

3. Antioxidant Activity

The antioxidant properties of methyl 2-(2-methoxyphenyl)acrylate have also been explored. The methoxy group contributes to its ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems.

Table 3: Antioxidant Activity Assay Results

| Assay Method | IC50 (µM) |

|---|---|

| DPPH Scavenging | 20 |

| ABTS Radical Cation | 15 |

These findings indicate that methyl 2-(2-methoxyphenyl)acrylate could be beneficial in preventing oxidative damage associated with various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.